Biological Activity Profiling of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide: A Technical Guide
Biological Activity Profiling of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide: A Technical Guide
Executive Summary & Structural Rationale
The compound N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide (CAS: 958888-24-9) represents a highly versatile pharmacophore in modern medicinal chemistry[1]. Structurally, it merges a 1-methylindole core with a hydrazinecarboxamide (semicarbazide) moiety at the C5 position.
As an Application Scientist designing a screening cascade, the structural causality dictates our target selection:
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The 1-Methylindole Core: The indole ring is a privileged scaffold capable of robust π−π stacking and hydrophobic interactions within enzyme pockets. The N-methylation at position 1 eliminates the hydrogen bond donor at the indole nitrogen, significantly increasing lipophilicity (clogP). This modification enhances blood-brain barrier (BBB) permeability, making it an excellent candidate for central nervous system (CNS) targets[2].
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The Hydrazinecarboxamide Tail (C5): The semicarbazide group acts as a flexible hydrogen-bond donor/acceptor hub. Positioning this tail at the C5 carbon allows the molecule to span complex active sites, such as the catalytic and peripheral sites of Acetylcholinesterase (AChE), or fit into the expansive side pocket of Cyclooxygenase-2 (COX-2)[3][4].
Based on these structural determinants, the preliminary screening must evaluate the compound for anti-inflammatory (COX-1/COX-2 selectivity) , neuroprotective (AChE/BACE1 dual inhibition) , and anticancer (cytotoxicity) activities[5].
Tiered Screening Architecture
To ensure scientific integrity and resource efficiency, the screening follows a self-validating, tiered workflow. Compounds must pass stringent in silico and primary in vitro thresholds before advancing to mechanistic validation.
Fig 1. Hierarchical preliminary screening workflow for biological activity evaluation.
Tier 2: In Vitro Primary Screening Protocols
Every protocol below is designed as a self-validating system , incorporating internal controls to eliminate false positives (e.g., pan-assay interference or background absorbance).
Protocol A: Anti-inflammatory COX-1/COX-2 Selectivity Assay
Causality: Indole-hydrazones exhibit high selectivity for COX-2 over COX-1 because the flexible hydrazinecarboxamide tail can insert into the larger, hydrophilic side pocket of the COX-2 active site, which is inaccessible in COX-1[3]. Self-Validating Controls:
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Negative Control: Vehicle (100% enzyme activity).
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Positive Controls: Celecoxib (COX-2 specific) and Indomethacin (non-selective).
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Background Control: Heat-inactivated enzyme (rules out compound auto-oxidation).
Methodology:
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Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.
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Incubation: Add 10 µL of the test compound (serial dilutions from 0.1 to 100 µM) to 90 µL of the enzyme mixture. Incubate at 37°C for 15 minutes.
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Reaction Initiation: Add arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric indicator.
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Readout: Measure the appearance of oxidized TMPD kinetically at 590 nm for 5 minutes. Calculate the IC 50 and the Selectivity Index (SI = IC 50 COX-1 / IC 50 COX-2).
Protocol B: Neuroprotective AChE Inhibition Assay (Ellman’s Method)
Causality: N-methylated indole derivatives containing hydrogen-bonding tails are known to span the gap between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, acting as potent dual-site inhibitors[4]. Self-Validating Controls: Donepezil (Positive Control); Thiocholine blank (rules out direct compound reaction with the DTNB chromogen).
Methodology:
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Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute AChE (from electric eel or human recombinant) to 0.2 U/mL.
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Incubation: In a 96-well plate, mix 140 µL buffer, 20 µL enzyme, 20 µL test compound, and 10 µL of 0.01 M DTNB (Ellman's reagent). Incubate for 10 minutes at 25°C.
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Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI).
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Readout: Monitor absorbance at 412 nm continuously for 10 minutes. The rate of yellow color formation (5-thio-2-nitrobenzoate anion) is inversely proportional to AChE inhibition.
Protocol C: Anticancer Cytotoxicity Screening (MTT Assay)
Causality: Hydrazinecarboxamides can induce ROS-mediated cytotoxicity and disrupt microtubule dynamics in rapidly dividing cells[5]. Self-Validating Controls: Doxorubicin (Positive Control); Media-only blank (background subtraction).
Methodology:
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Seeding: Seed MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in 96-well plates. Incubate overnight.
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Treatment: Expose cells to the compound (1–100 µM) for 48 hours.
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Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
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Solubilization: Discard media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
Mechanistic Validation & Pathway Modulation
If primary screening yields an IC 50 < 10 µM in any assay, the compound advances to Tier 3 for mechanistic validation. For instance, COX-2 inhibition must be functionally validated by measuring the downstream suppression of Prostaglandin E2 (PGE2) via ELISA, while AChE inhibition is validated by assessing acetylcholine preservation.
Fig 2. Dual pharmacological mechanisms of indole-hydrazinecarboxamide derivatives in target pathways.
Quantitative Data Presentation
To benchmark the biological activity of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide, data should be structured against established clinical standards. Below is a standardized data reporting matrix used to evaluate the hit-to-lead potential of the compound.
Table 1: Representative In Vitro Biological Activity Profile Matrix
| Target / Assay | Expected IC 50 Range (µM) | Positive Control | Control IC 50 (µM) | Selectivity Index (SI) / Notes |
| COX-1 | > 50.0 | Indomethacin | 0.45 ± 0.05 | - |
| COX-2 | 1.5 – 5.0 | Celecoxib | 0.04 ± 0.01 | SI (COX-1/COX-2) > 10 |
| AChE | 2.0 – 8.0 | Donepezil | 0.014 ± 0.002 | Dual CAS/PAS binding predicted |
| BACE1 | 10.0 – 25.0 | Verubecestat | 0.002 ± 0.001 | Evaluated for dual AD therapy |
| MCF-7 (Breast) | 15.0 – 40.0 | Doxorubicin | 1.20 ± 0.15 | ROS-mediated apoptosis |
| HepG2 (Liver) | 20.0 – 50.0 | Doxorubicin | 0.85 ± 0.10 | Cell cycle arrest at G2/M phase |
Note: The expected ranges are extrapolated from structure-activity relationship (SAR) studies of analogous indole-hydrazone and semicarbazide derivatives[3][4][5].
Sources
- 1. N-(1-methyl-1h-indol-5-yl)hydrazinecarboxamide/CAS:958888-24-9-HXCHEM [hxchem.net]
- 2. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
